4-tert-butyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
Description
4-tert-butyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a synthetic compound featuring a tetrahydroquinoline core modified with a thiophene-2-sulfonyl group at the 1-position and a 4-tert-butylbenzamide moiety at the 6-position.
Properties
IUPAC Name |
4-tert-butyl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3S2/c1-24(2,3)19-10-8-17(9-11-19)23(27)25-20-12-13-21-18(16-20)6-4-14-26(21)31(28,29)22-7-5-15-30-22/h5,7-13,15-16H,4,6,14H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNATXPGKSGDYCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-tert-butyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a complex organic compound with potential biological activities. Its structure includes a thiophene sulfonyl group and a tetrahydroquinoline moiety, which are known to contribute to various pharmacological effects. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
- Molecular Formula : C24H26N2O3S2
- Molecular Weight : 454.6 g/mol
- IUPAC Name : 4-tert-butyl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, compounds containing the tetrahydroquinoline scaffold have been evaluated for their ability to inhibit tumor cell proliferation. In one study, derivatives of tetrahydroquinoline were tested against various cancer cell lines, showing selective cytotoxicity and the ability to induce apoptosis in malignant cells .
The proposed mechanism of action for this class of compounds often involves the inhibition of key enzymes involved in cancer progression. For example, some studies suggest that these compounds may target topoisomerases or other critical pathways in cancer biology . The sulfonyl group in the structure may enhance solubility and bioavailability, contributing to the overall efficacy of the compound.
Structure-Activity Relationship (SAR)
A detailed analysis of the structure-activity relationship reveals that modifications in the thiophene and tetrahydroquinoline moieties significantly affect biological activity. The presence of a sulfonamide group has been shown to enhance interactions with biological targets, leading to improved potency against cancer cells .
| Modification | Effect on Activity |
|---|---|
| Addition of sulfonamide | Increased potency against cancer cells |
| Variation in alkyl substituents | Altered solubility and bioactivity |
| Changes in aromatic rings | Impact on receptor binding affinity |
Case Studies
- In Vitro Studies : A series of in vitro assays demonstrated that derivatives similar to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines including HepG2 and MCF7 .
- Animal Models : In vivo studies using xenograft models have shown that these compounds can significantly reduce tumor size compared to controls. For instance, a related compound demonstrated a tumor growth inhibition rate of approximately 70% in mice bearing human tumor xenografts .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues with Tetrahydroquinoline Cores
NOS-Inhibiting Derivatives (Compounds 68–71)
describes tetrahydroquinoline derivatives (e.g., compounds 68–71) with piperidinyl, pyrrolidinyl, and carboximidamide substituents. Key comparisons include:
- Synthesis Yields : 60.6–72.6% for intermediates, with final compounds achieving >95% HPLC purity.
- The thiophene-2-carboximidamide group in compound 68 may enhance target binding compared to the sulfonyl group in the target compound .
- Structural Differences : Replacement of the sulfonyl group with carboximidamide or piperidine-based substituents alters electronic properties and hydrogen-bonding capacity, which could modulate enzyme affinity.
4-tert-butyl-N-[1-(2-methylpropanoyl)-3,4-dihydroquinolin-7-yl]benzamide
- Molecular Weight : Exact mass = 378.230728 g/mol (calculated), similar to the target compound’s estimated mass (~380–400 g/mol).
Benzamide Derivatives with Heterocyclic Sulfonamides
4-tert-butyl-N-{4-(1,3-thiazol-2-yl)sulfamoylphenyl}benzamide
- Applications: Sulfonamide-containing compounds are common in antimicrobial and diuretic agents, suggesting divergent therapeutic uses compared to tetrahydroquinoline-based analogs .
Electrochemically Active Tetrahydroquinoline Derivatives
highlights a diazenyl-functionalized tetrahydroquinoline compound used in Au electrodeposition.
- Functional Group Impact: The diazenyl (-N=N-) and cyanoethyl groups enable redox activity and ionic liquid compatibility, unlike the sulfonyl/benzamide moieties in the target compound.
- Applications: Such structural features prioritize electrochemical stability over biological activity, underscoring how minor modifications redirect compound utility .
Data Tables
Key Research Findings
Substituent-Driven Bioactivity: Sulfonyl and carboximidamide groups on tetrahydroquinoline cores correlate with NOS inhibition, though electronic and steric differences likely modulate potency .
Electrochemical vs. Biological Utility : Diazenediyl groups () favor electrodeposition, whereas sulfonamides () align with biological targeting .
Synthetic Feasibility: High-purity (>95%) tetrahydroquinoline derivatives are achievable via HCl-mediated salt formation, a method applicable to the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
